rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
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Overview
Description
rac-(1R,4R,5R)-4-aminobicyclo[310]hexane-1-carboxylic acid hydrochloride is a bicyclic amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclization: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure.
Amination: Introduction of the amino group at the desired position using reagents such as ammonia or amines under controlled conditions.
Carboxylation: Addition of the carboxylic acid group through carboxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction monitoring can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as acyl chlorides, anhydrides, or alkyl halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
- rac-(1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Uniqueness
rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-5-1-2-7(6(9)10)3-4(5)7;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5+,7+;/m0./s1 |
InChI Key |
ALYHUGARUGLOTQ-JTSQCNDSSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H]2[C@@H]1N)C(=O)O.Cl |
Canonical SMILES |
C1CC2(CC2C1N)C(=O)O.Cl |
Origin of Product |
United States |
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